4-((1-((2-chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
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Description
4-((1-((2-chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H21ClN2O4S and its molecular weight is 396.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of compounds bearing structural similarities to the queried chemical, such as sulfonyl and piperidinyl groups. These compounds are synthesized through multi-step reactions, involving the conversion of organic acids into esters, hydrazides, and finally into desired sulfonyl-containing compounds. Spectroscopic techniques, such as NMR and IR, play a crucial role in elucidating the structures of these synthesized compounds. For instance, compounds with the 1,3,4-oxadiazole and piperidinyl motifs have been synthesized and characterized, demonstrating the versatility and interest in this area of research (Khalid et al., 2016).
Biological Evaluation and Potential Applications
The biological evaluation of compounds similar to the one has revealed significant activities, suggesting potential applications in various fields. For example, compounds bearing the 1,3,4-oxadiazole and piperidinyl groups have been screened for their antibacterial, antifungal, and enzyme inhibitory activities. Some of these compounds have shown promising results against specific bacterial and fungal strains, indicating their potential as antimicrobial agents. Moreover, their enzyme inhibitory activities suggest applications in disease treatment or management (Mallesha & Mohana, 2014).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between synthesized compounds and biological targets. These studies help in the identification of key amino acid residues involved in the binding of compounds to enzymes, revealing insights into the mechanism of action at a molecular level. Such research underscores the importance of structure-activity relationships in the development of new therapeutic agents (Khalid et al., 2016).
Properties
IUPAC Name |
4-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-13-11-15(12-18(22)20(13)2)25-14-7-9-21(10-8-14)26(23,24)17-6-4-3-5-16(17)19/h3-6,11-12,14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJBDZDNSDLTNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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